Methicillin Acyl-Serine
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Overview
Description
Methicillin Acyl-Serine is a synthetic compound belonging to the β-lactam class of antibiotics. This class is characterized by a four-membered β-lactam ring, which is crucial for their bactericidal activity. This compound is designed to target and inhibit bacterial penicillin-binding proteins, thereby disrupting the synthesis of peptidoglycan, an essential component of the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methicillin Acyl-Serine is synthesized through a series of chemical reactions involving the acylation of serine with methicillin. The process typically involves the following steps:
Acylation Reaction: Methicillin is reacted with serine in the presence of a suitable acylating agent under controlled conditions to form this compound.
Purification: The product is purified using chromatographic techniques to remove any impurities and by-products
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Methicillin Acyl-Serine undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the inactivation of the antibiotic.
Acylation: The compound can form acyl-enzyme complexes with penicillin-binding proteins, inhibiting their activity.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes under physiological conditions.
Acylation: Involves the reaction of this compound with penicillin-binding proteins in bacterial cells.
Major Products Formed:
Hydrolysis Products: Inactive metabolites resulting from the breakdown of the β-lactam ring.
Acyl-Enzyme Complexes: Stable complexes formed with penicillin-binding proteins, leading to the inhibition of bacterial cell wall synthesis.
Scientific Research Applications
Methicillin Acyl-Serine has a wide range of applications in scientific research, including:
Mechanism of Action
Methicillin Acyl-Serine exerts its effects by targeting and inhibiting penicillin-binding proteins in bacterial cells. The compound forms a covalent acyl-enzyme complex with these proteins, preventing them from catalyzing the cross-linking of peptidoglycan strands. This disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
- Penicillin
- Cephalosporins
- Carbapenems
- Monobactams
Methicillin Acyl-Serine’s unique resistance to β-lactamase enzymes and its specific targeting of penicillin-binding proteins make it a valuable compound in the fight against bacterial infections, particularly those caused by resistant strains.
Properties
Molecular Formula |
C20H25N3O9S-2 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[[(2,6-dimethoxyphenyl)-oxidomethylidene]amino]acetyl]oxypropanoate |
InChI |
InChI=1S/C20H27N3O9S/c1-20(2)14(18(27)28)23-16(33-20)13(19(29)32-8-9(21)17(25)26)22-15(24)12-10(30-3)6-5-7-11(12)31-4/h5-7,9,13-14,16,23H,8,21H2,1-4H3,(H,22,24)(H,25,26)(H,27,28)/p-2/t9-,13-,14-,16+/m0/s1 |
InChI Key |
GFYFFUGNPVBDAK-ZHBCMPEGSA-L |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)OCC(C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C |
Origin of Product |
United States |
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